2-Benzyl-2-azaspiro[4.4]nonan-6-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIVWOCSUOHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Overview of Spirocyclic Systems
Spiro compounds are defined by the presence of at least two molecular rings that share one common atom. wikipedia.org This structural feature distinguishes them from other bicyclic systems. The shared atom, known as the spiroatom, is a quaternary center, which imparts a distinct three-dimensional geometry to the molecule. bldpharm.com Spirocycles can be carbocyclic, containing only carbon atoms in the rings, or heterocyclic, where one or more non-carbon atoms are part of the ring structure. wikipedia.org
The nomenclature of spiro compounds follows a specific set of rules. The prefix "spiro" is followed by square brackets containing the number of atoms in each ring, excluding the spiroatom, listed in ascending order. ucalgary.ca The total number of carbon atoms in the bicyclic system determines the root name of the alkane. ucalgary.ca
The synthesis of spirocyclic cores can be achieved through various methods, including the dialkylation of an activated carbon center and rearrangement reactions. wikipedia.org The inherent rigidity and three-dimensional nature of spirocyclic scaffolds have made them attractive in fields such as medicinal chemistry, where they can be used to modulate the physicochemical properties of molecules. bldpharm.comacs.org
Significance of Azaspiro 4.4 Nonane Derivatives in Synthetic Chemistry
Azaspiro[4.4]nonane derivatives are a class of heterocyclic compounds that feature a spirocyclic system composed of two five-membered rings, one of which contains a nitrogen atom. This structural motif is of considerable interest to synthetic chemists due to its presence in a variety of biologically active natural products and pharmaceutical agents. For instance, the 1-azaspiro[4.4]nonane ring system is the core of Cephalotaxus alkaloids, which have shown potent antiproliferative activities. acs.org
The synthesis of azaspiro[4.a]nonane derivatives has been the focus of numerous research efforts. Strategies often involve domino radical bicyclization, tandem intramolecular hydroamination/semipinacol rearrangement, and phosphine-catalyzed [3+2]-cycloadditions. acs.orgresearchgate.netresearchgate.net These methods aim to construct the spirocyclic framework efficiently and often with a degree of stereocontrol. The development of new synthetic methodologies continues to be an active area of research, driven by the need for access to novel and structurally diverse azaspiro[4.4]nonane derivatives. researchgate.net
Structural Context of 2 Benzyl 2 Azaspiro 4.4 Nonan 6 One Within the Azaspiro 4.4 Nonane Framework
Classical Approaches to the Azaspiro[4.4]nonane Core
Traditional methods for the synthesis of the azaspiro[4.4]nonane framework have relied on fundamental organic reactions, including cyclization, reduction, and transformations of key intermediates.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. For azaspiro[4.4]nonanes, intramolecular cyclization strategies are frequently employed. One notable approach involves a domino radical bicyclization. acs.orgnih.gov This method utilizes functionalized oxime ethers as precursors, which, under radical conditions, undergo a sequential cyclization to form the two rings of the azaspiro[4.4]nonane nucleus in a single step. acs.orgnih.gov Another powerful cyclization method is the intramolecular 1,3-dipolar cycloaddition of nitrones, which can be generated from 5,5-dialkyl-1-pyrroline N-oxides. nih.gov This is followed by the opening of the resulting isoxazolidine (B1194047) ring to yield the desired azaspiro[4.4]nonane skeleton. nih.gov Additionally, phosphine-catalyzed [3+2]-cycloadditions of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives can directly or indirectly, after a reductive cyclization step, produce 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.govcapes.gov.br
Reduction of Corresponding Ketones or Imines
The reduction of precursor ketones or imines is a common and effective method for accessing azaspiro[4.4]nonanes. The reaction of primary amines with ketones initially forms imines, which can then be reduced to the corresponding amines. masterorganicchemistry.com Various reducing agents can be employed for this transformation. For instance, the reductive amination of ketones can be achieved using sodium borohydride (B1222165) in the presence of an acid catalyst. organic-chemistry.org In cases where chemoselectivity is a concern, such as the reduction of a ketone in the presence of an imine, specific methods like the Luche reduction, which uses cerium(III) chloride and sodium borohydride, can be utilized to selectively reduce the ketone. researchgate.net Furthermore, nickel-catalyzed reductions with diethylzinc (B1219324) have been shown to selectively reduce imines in the presence of ketones. nih.gov
Routes from 2-Oxocyclopentanecarboxylate Precursors
2-Oxocyclopentanecarboxylate and its derivatives serve as versatile starting materials for the synthesis of spirocyclic compounds. These precursors can be involved in multi-step reaction sequences to construct the azaspiro[4.4]nonane framework. While direct examples for this compound are not explicitly detailed in the provided context, the general utility of such precursors in forming five-membered rings suggests their potential application in building the cyclopentane (B165970) portion of the azaspiro system.
Formation and Transformation of 2-Azaspiro[4.4]nonane-1,6-dione
The synthesis and subsequent transformation of dione (B5365651) intermediates, such as 2-azaspiro[4.4]nonane-1,6-dione, represent a strategic approach to obtaining a variety of substituted azaspiro[4.4]nonanes. The synthesis of related spiro-diones, like 1,6-dioxaspiro[4.4]nonane-2,7-dione, has been documented and provides a template for analogous nitrogen-containing systems. nih.gov A phosphine-catalyzed [3+2]-cycloaddition can lead to the formation of 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.govuwa.edu.au Subsequent chemical modifications of these ketone functionalities can introduce further diversity into the molecular structure. For example, a Curtius rearrangement of a carboxylic acid derivative followed by acid hydrolysis has been used to generate novel spiro-cyclic ketones. uow.edu.auuwa.edu.au
Application of γ-Lactam Chemistry for Spirocyclic Skeleton Construction
The γ-lactam (or spiropyrrolidin-2-one) moiety is a key feature of many biologically active spirocyclic compounds. rsc.orgresearchgate.net Consequently, numerous synthetic strategies focus on the construction of this spiro-γ-lactam core. rsc.org Methods such as phosphine-catalyzed [3+2]-cycloadditions involving 2-methylene γ-lactams are effective for creating the spirocyclic γ-lactam architecture. osti.govcapes.gov.br Other advanced approaches include stereoselective formal [3+2] cycloaddition reactions to build densely functionalized spiro-γ-lactam cores. nih.gov Tandem radical cyclization with carbon monoxide has also been employed to construct 4,4-spirocyclic γ-lactams. strath.ac.uk
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like azaspiro[4.4]nonanes. These advanced strategies often rely on catalysis to achieve high levels of selectivity and efficiency.
Catalytic approaches are prevalent in many of the synthetic routes discussed previously. For example, phosphine (B1218219) catalysis is crucial for the [3+2]-cycloaddition reactions used to form 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.govcapes.gov.brresearchgate.net Domino radical bicyclizations can be initiated by radical initiators like AIBN or triethylborane (B153662). acs.orgnih.gov Asymmetric synthesis, often employing chiral catalysts, is another area of advanced synthetic strategy that allows for the enantioselective production of spirocycles. researchgate.net The development of novel catalytic systems continues to be a major focus in the field, aiming to provide more direct and environmentally benign routes to these valuable compounds.
Interactive Data Table: Synthetic Approaches to Azaspiro[4.4]nonanes
| Method | Key Precursors | Reaction Type | Product Core | Reference(s) |
| Domino Radical Bicyclization | Functionalized oxime ethers | Radical Cyclization | 1-Azaspiro[4.4]nonane | acs.org, nih.gov |
| 1,3-Dipolar Cycloaddition | 5,5-dialkyl-1-pyrroline N-oxides | Cycloaddition | 1-Azaspiro[4.4]nonan-1-oxyls | nih.gov |
| Phosphine-Catalyzed Cycloaddition | 2-Methylene γ-lactams, 2-butynoic acid derivatives | [3+2]-Cycloaddition | 2-Azaspiro[4.4]nonan-1-one | uow.edu.au, osti.gov, capes.gov.br, uwa.edu.au |
| Reductive Amination | Ketones, Primary amines | Reduction | Azaspiro[4.4]nonane | masterorganicchemistry.com, organic-chemistry.org |
| Stereoselective Cycloaddition | --- | Formal [3+2] Cycloaddition | Spiro-γ-lactam | nih.gov |
Phosphine-Catalyzed Cycloadditions for 2-Azaspiro[4.4]nonan-1-ones
Phosphine-catalyzed [3+2] cycloaddition reactions represent a powerful method for the synthesis of five-membered rings. This methodology has been effectively applied to the construction of 2-azaspiro[4.4]nonan-1-ones. The reaction typically involves the cycloaddition of 2-methylene γ-lactams with ylides generated from 2-butynoic acid derivatives in the presence of a phosphine catalyst. nih.govrsc.org This process can directly yield spiro-heterocyclic products or provide intermediates that, after a reductive cyclization step, lead to the desired azaspiro[4.4]nonane core. nih.govpsu.eduyoutube.com
The versatility of this method allows for the use of various allenoates and electron-deficient olefins, leading to a range of substituted cyclopentenes. youtube.com In the context of azaspiro compounds, the reaction between allenoates and imines is particularly relevant, affording functionalized pyrrolines. youtube.com For instance, the reaction of methyl 2,3-butadienoate with N-tosyl imines using triphenylphosphine (B44618) as a catalyst yields 2-substituted pyrrolines in excellent yields. youtube.com Subsequent chemical transformations, such as a Curtius rearrangement followed by acid hydrolysis of resulting acid intermediates, can produce novel spiro-cyclic ketones. nih.govrsc.orgpsu.edu
Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
A domino radical bicyclization strategy offers an efficient route to the 1-azaspiro[4.4]nonane skeleton. acs.orgsciforum.net This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgsciforum.netresearchgate.net The synthesis begins with O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgresearchgate.net The radical bicyclization is initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). acs.org
This method has been successfully used to produce various 1-azaspiro[4.4]nonane derivatives in yields ranging from 11–67%, typically as a mixture of diastereomers with a preference for the trans configuration. acs.orgsciforum.netresearchgate.net
Table 1: Examples of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Starting Material Component | Radical Initiator | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| O-benzyl oxime ether with brominated aromatic ring | AIBN | 65 | 8.4:1 |
| O-benzyl oxime ether with iodinated aromatic ring | AIBN | 55 | 6:1 |
| O-benzyl oxime ether with terminal alkynyl group | Et₃B | 45 | 5:1 |
Data synthesized from information presented in referenced articles. acs.org
Mechanistic Insights into Alkoxyaminyl Radical Formation and Capture
The mechanism of the domino radical bicyclization starts with the abstraction of a halogen atom from the O-benzyl oxime ether by a tributylstannyl radical, which generates an aryl radical. acs.org This aryl radical then undergoes an intramolecular 5-exo-trig cyclization onto the imino group, forming an alkoxyaminyl radical intermediate. acs.org The final and key step is the intramolecular capture of this alkoxyaminyl radical by the tethered double bond of the alkenyl moiety, which closes the second ring and completes the formation of the 1-azaspiro[4.4]nonane core. acs.org The formation of monocyclized side products in some cases provides evidence for the involvement of these radical intermediates in the reaction pathway. acs.org
Reductive Intramolecular Heck Reactions in Azaspiro[4.4]nonane Synthesis
The intramolecular Heck reaction is a powerful tool for constructing cyclic and polycyclic systems. youtube.com It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. youtube.com The reductive variant of this reaction, also known as the conjugate addition, utilizes a stoichiometric reductant and allows for the coupling of an electrophilic halide as a nucleophile. uva.nl
While direct examples for the synthesis of this compound are not prevalent, the methodology is broadly applicable to azaspirocycle synthesis. The reaction can be performed under asymmetric conditions to yield chiral products with high enantioselectivity. uva.nl For instance, palladium-catalyzed enantioselective reductive Heck reactions of enones using TADDOL-based monodentate phosphoramidite (B1245037) ligands have been developed, achieving high yields and enantioselectivities up to 90%. uva.nl The choice of solvent, ligand, and reducing agent, such as N-methyl dicyclohexylamine, is critical for achieving high chemo- and enantioselectivity. uva.nl Nickel-catalyzed versions of the intermolecular and reductive Heck reaction have also been shown to be effective with aryl triflates, mesylates, and tosylates. nih.govzendy.io
Intramolecular Imino-ene Reactions for Spiro Compounds
The imino-ene reaction is a variation of the ene reaction where an imine acts as the enophile. psu.edu This transformation is particularly useful for synthesizing nitrogen-containing heterocycles. psu.edu Intramolecular versions of this reaction are especially facile due to a less negative entropy of activation compared to their intermolecular counterparts. wikipedia.org
This strategy has been applied to the synthesis of spirolactams. A thermal rearrangement of enamino carboxamides can lead to the formation of enamino or imino spirolactams. ucl.ac.uk This approach offers high diastereoselectivity, particularly with secondary carboxamido enamines. ucl.ac.uk The imino-ene reaction's potential is highlighted in its application to construct complex alkaloid scaffolds, such as the proposed assembly of the azaspiro researchgate.netresearchgate.netundecane core, a close relative of the azaspiro[4.4]nonane system. princeton.edu
Ring-Closing Metathesis (RCM) utilizing Grubbs Catalysts
Ring-closing metathesis (RCM) has become a prominent method for the synthesis of unsaturated rings of various sizes, from 5- to 30-membered cycles. wikipedia.orgyoutube.com The reaction is catalyzed by metal complexes, most notably the ruthenium-based catalysts developed by Grubbs. youtube.com RCM involves the intramolecular metathesis of a diene, forming a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgyoutube.com
The key to the reaction is a metallacyclobutane intermediate that forms and undergoes cycloreversion. wikipedia.org Second-generation Grubbs catalysts are particularly versatile and tolerate a wide variety of functional groups, making RCM suitable for the synthesis of complex molecules, including nitrogen and oxygen-containing heterocycles. wikipedia.orgyoutube.com This method is advantageous for creating the pyrrolidine (B122466) or cyclopentane ring of the azaspiro[4.4]nonane system from a suitable acyclic precursor containing two terminal alkenes. youtube.com
Table 2: Common Grubbs Catalysts for RCM
| Catalyst Generation | Key Features |
|---|---|
| First Generation | Good activity for terminal olefins. |
| Second Generation | Higher activity, better functional group tolerance, suitable for more substituted olefins. |
| Hoveyda-Grubbs Catalysts | Increased stability and catalytic activity. |
Information synthesized from referenced articles. zendy.iowikipedia.org
Nitroso-ene Cyclizations to Construct the 1-Azaspiro[4.4]nonane Motif
The nitroso-ene reaction provides a direct route to functionalize olefins via the creation of a new carbon-nitrogen bond. princeton.edu An intramolecular variant of this reaction has been successfully employed to construct the 1-azaspiro[4.4]nonane core structure. acs.orguva.nl This approach was notably used in a modular synthesis of (±)-cephalotaxine, an alkaloid that features the 1-azaspiro[4.4]nonane ring system. acs.orguva.nl
The reaction involves the generation of a nitroso compound which then undergoes an intramolecular ene reaction with a tethered alkene. princeton.edu Mechanistic studies, including DFT calculations, on related systems suggest that the reaction can proceed in a stepwise manner through diradical or zwitterionic intermediates. The rate-determining step is the formation of the C-N bond, which is followed by a rapid hydrogen transfer. This methodology offers a powerful and direct way to access the key structural motif of the azaspiro[4.4]nonane family. uva.nl
Palladium-Catalyzed Difluorocarbene Transfer for Chiral Spiro Ketones
A significant advancement in the synthesis of chiral spiro ketones has been the development of a palladium-catalyzed difluorocarbene transfer reaction. researchgate.netnih.gov This method provides access to enantioenriched chiral spirooxindoles, a class of spiro ketones, with enantiomeric excesses generally exceeding 90%. researchgate.netnih.gov The process utilizes commercially available and user-friendly bromodifluoroacetate (BrCF2CO2K) as a difluorocarbene precursor, which serves as a safe and effective carbonyl source. researchgate.netnih.gov
The reaction mechanism is distinct from traditional carbonylation methods. It involves the in-situ progressive release of difluorocarbene, which then undergoes rapid migratory insertion into an ArPd(II) species. A subsequent defluorination hydrolysis by water introduces the carbonyl group, completing the formation of the spiro ketone. researchgate.netnih.gov Mechanistic studies have indicated that free carbon monoxide is not formed during this process, and BrCF2CO2K is more effective than gaseous CO and other common CO surrogates in this asymmetric transformation. researchgate.netnih.gov This highlights the unique potential of difluorocarbene in synthetic chemistry, offering a novel pathway for asymmetric carbonylative cyclization reactions. researchgate.netnih.gov
Table 1: Key Features of Palladium-Catalyzed Difluorocarbene Transfer
| Feature | Description | Reference |
|---|---|---|
| Catalyst System | Pd(OAc)2 with a chiral ligand | researchgate.net |
| Difluorocarbene Source | BrCF2CO2K (Potassium bromodifluoroacetate) | researchgate.netnih.gov |
| Key Transformation | Asymmetric carbonylative cyclization | researchgate.netnih.gov |
| Products | Enantioenriched chiral spirooxindoles | researchgate.netnih.gov |
| Enantioselectivity | Generally >90% ee | researchgate.netnih.gov |
| Mechanism | In-situ difluorocarbene release, migratory insertion, defluorination hydrolysis | researchgate.netnih.gov |
Dual-Metal/Photoredox Catalysis in Spiro Ketone Scaffold Formation
The convergence of photoredox catalysis with transition metal catalysis has created powerful tools for the construction of complex molecular scaffolds, including spirocycles. nih.govrsc.org Dual-metal/photoredox catalysis, driven by visible light, offers an environmentally benign approach for radical-based transformations. nih.govrsc.org For instance, the synergistic use of titanocene (B72419) and a photoredox catalyst can facilitate the radical opening and spirocyclization of epoxyalkynes. nih.govrsc.org This method is particularly effective for synthesizing challenging spirocycles that feature an all-carbon quaternary stereocenter. nih.govrsc.org
In these systems, a photocatalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), absorbs visible light and initiates a single-electron transfer (SET) process. nih.govrsc.org This can be used to generate the catalytically active species, for example, by reducing Cp2TiCl2 to Cp2TiIIICl. nih.gov This active metal species can then promote the desired radical cyclization. The use of a Hantzsch ester as a terminal reductant further enhances the sustainability of the process by avoiding stoichiometric metallic reductants. nih.govrsc.org This dual catalytic strategy has demonstrated high reactivity in assembling heterospirocycles and complements traditional metal-reduction approaches. nih.gov
Paternò-Büchi Reactions of Cyclic Ketones for Spirocyclic Oxetanes
The Paternò-Büchi reaction, a [2+2] photocycloaddition of a ketone and an alkene, is a direct method for constructing the oxetane (B1205548) ring, a valuable motif in medicinal chemistry. rsc.orgacs.org The application of this reaction to cyclic ketones provides a route to spirocyclic oxetanes. rsc.orgresearchgate.netbath.ac.uk A notable development in this area is a telescoped three-step sequence that begins with the Paternò-Büchi reaction between a cyclic ketone and a maleic acid derivative. rsc.orgresearchgate.net
A significant challenge in these reactions has been the competing dimerization of the alkene starting material. rsc.orgresearchgate.net The use of p-xylene (B151628) as an additive has been shown to effectively suppress this side reaction, leading to improved yields of the desired spirocyclic oxetane. rsc.orgresearchgate.net This methodology allows for the synthesis of novel spirocyclic oxetanes that are not accessible through other methods and provides versatile intermediates for further chemical modification. rsc.orgresearchgate.netbath.ac.uk While traditional Paternò-Büchi reactions often require high-energy UV light, recent advancements have demonstrated the feasibility of using visible light through triplet energy transfer from an iridium-based photocatalyst, enhancing the safety and scalability of the process. nih.gov
Table 2: Paternò-Büchi Reaction for Spirocyclic Oxetanes
| Component | Role/Condition | Reference |
|---|---|---|
| Reactants | Cyclic ketone, Maleic acid derivative | rsc.orgresearchgate.net |
| Reaction Type | [2+2] Photocycloaddition | rsc.org |
| Key Additive | p-Xylene | rsc.orgresearchgate.net |
| Product | Functionalized spirocyclic oxetane | rsc.orgresearchgate.netbath.ac.uk |
| Advancement | Telescoped three-step sequence | rsc.orgresearchgate.net |
| Alternative Activation | Visible-light-mediated triplet energy transfer | nih.gov |
Multicomponent Reactions (MCRs) for Spirocyclic Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its ability to rapidly generate molecular complexity and diversity. nih.govnih.gov
Isocyanide/Acetylene-Based MCRs for Azaspirononatriene Derivatives
A prime example of the power of MCRs in synthesizing spirocycles is the one-pot, three-component reaction for the preparation of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This catalyst-free method involves the reaction of an isocyanide, an acetylenic ester (like dimethyl acetylenedicarboxylate, DMAD), and a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov
The proposed mechanism begins with the formation of a zwitterionic species from the reaction of the isocyanide and the acetylenic ester. nih.gov This zwitterionic adduct then undergoes a 1,3-dipolar cycloaddition with the 4-arylidene-isoxazol-5(4H)-one, which acts as the dipolarophile. This is followed by a Michael addition/annulation sequence to create a spirocyclic intermediate. nih.gov A subsequent tautomerization via a nih.govCurrent time information in Le Flore County, US.-H shift leads to the final, stable azaspirononatriene product. nih.gov The reaction proceeds under standard experimental conditions and offers high yields, making it a practical and atom-economical approach to these complex spiro-heterocycles. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene |
| 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile |
| 4-arylidene-isoxazol-5(4H)-one |
| Bromodifluoroacetate |
| Cp2TiCl2 |
| Cp2TiIIICl |
| Dimethyl acetylenedicarboxylate |
| Hantzsch ester |
| p-xylene |
Asymmetric Approaches to the 1-Azaspiro[4.4]nonane Skeleton
The construction of the core 1-azaspiro[4.4]nonane structure with a defined stereochemistry is the foundational step for synthesizing enantiopure derivatives.
One effective method involves a domino radical bicyclization of O-benzyl oxime ethers. nih.govacs.org This process utilizes radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) with a promoter such as tributyltin hydride (Bu₃SnH). acs.org This approach has been successfully applied to create 1-azaspiro[4.4]nonane derivatives, including a direct precursor to the target scaffold, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane. acs.org The reaction typically results in a mixture of diastereomers, with a notable preference for the trans configuration. nih.govacs.org
Another powerful asymmetric strategy is the kinetic resolution of a ketone precursor using bioreduction, for example, with baker's yeast. researchgate.net This technique has been instrumental in preparing enantiopure spiro[4.4]nonane-1,6-dione. The process involves the enantioselective reduction of a racemic ketone, allowing for the separation of the slower-reacting ketone enantiomer from the newly formed chiral alcohol. researchgate.net This enantiopure ketone then serves as a valuable building block for further synthesis. researchgate.net
Intramolecular 1,3-dipolar cycloaddition represents another route to the azaspiro[4.4]nonane framework. researchgate.net This method involves the cyclization of nitrones to form isoxazolidine rings, which can be further transformed into the desired spiro-pyrrolidine structure. researchgate.net
Chiral Resolution Techniques for Azaspiro[4.4]nonane Alcohols
When a synthesis produces a racemic mixture of chiral alcohols, resolution techniques are required to separate the enantiomers. These methods are crucial for obtaining enantiopure materials.
A classical approach is the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization. researchgate.net For alcohols, this is often achieved by first converting the alcohol into a monoester, for instance with maleic acid, and then reacting it with a chiral base like cinchonidine. researchgate.net
Dynamic kinetic resolution (DKR) is a more advanced and efficient technique. mdpi.com DKR combines the kinetic resolution of a racemic alcohol, typically catalyzed by a lipase (B570770) enzyme like Candida antarctica lipase B (CAL-B), with an in-situ racemization of the slower-reacting alcohol enantiomer. mdpi.com A metal catalyst, often based on ruthenium or iron, facilitates this racemization, theoretically allowing for a 100% yield of a single enantiopure ester. mdpi.com
Chromatographic methods are also widely used. Chiral High-Performance Liquid Chromatography (HPLC) can separate enantiomers directly using a chiral stationary phase. mdpi.com For analytical purposes or preparative separation, alcohols can be derivatized with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters that can be separated on a standard silica (B1680970) column. mdpi.com
Diastereoselective Control in Spirocyclization Reactions
Achieving control over the relative stereochemistry of multiple stereocenters during the formation of the spirocyclic ring is known as diastereoselective control.
In the domino radical bicyclization mentioned earlier, a preference for the trans diastereomer is observed. acs.org For the synthesis of 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, the reaction yielded the trans and cis isomers in a 36% and 31% yield, respectively, demonstrating modest diastereoselectivity. acs.org
The Nazarov reaction, an electrocyclic ring closure of divinyl ketones, can be used to create spirocyclic ketones with a high degree of diastereoselectivity. acs.org The stereochemical outcome of this process is highly dependent on the substitution pattern of the starting material. For instance, the cyclization of certain 2-methyl-substituted dihydropyran derivatives yields spiroketones as pure diastereoisomers. acs.org
Gold-catalyzed spirocyclization of 1-ene-4,9-diyne esters provides another pathway to azaspiro[4.4]nonenones. rsc.org This complex cascade reaction, involving tandem acyloxy migration and cyclization events, allows for the construction of the spirocyclic system with inherent diastereocontrol dictated by the reaction mechanism and substrate structure. rsc.org
Table 1: Diastereoselective Radical Bicyclization This table summarizes the diastereomeric outcome of the radical bicyclization to form a key precursor.
| Product | Method | Initiator | Yield (trans) | Yield (cis) | Total Yield |
| 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane acs.org | A | AIBN | 36% | 31% | 67% |
Data sourced from ACS Omega, 2019. acs.org
Enantioselective Construction of Spiro Ketones
The direct, enantioselective synthesis of spiro ketones avoids the need for chiral resolution and is a highly sought-after goal in organic synthesis. rsc.org
Organocatalysis has emerged as a powerful tool for this purpose. An asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed to produce chiral spiro[4.4]nonane-1,6-diones in high yields and excellent enantioselectivity (up to 97% ee). researchgate.net
Transition metal catalysis also offers effective solutions. A nickel-catalyzed intramolecular α-spirocyclization of lactones has been shown to generate spirocycles containing all-carbon quaternary centers. acs.org This method can construct 5-, 6-, and 7-membered rings with good enantioselectivity, reaching up to 90% ee for certain products. acs.org Similarly, an iridium and Brønsted acid co-catalyzed formal [4+2] cycloaddition can produce spiro compounds with outstanding enantioselectivities, often exceeding 95% ee. rsc.org
Table 2: Enantioselective Spiro Ketone Synthesis This table presents findings from different enantioselective methods for constructing spirocyclic ketones.
| Reaction Type | Catalyst System | Product Type | Max. Enantiomeric Excess (ee) | Reference |
| Nazarov Cyclization/Semipinacol Rearrangement | Organocatalyst | Spiro[4.4]nonane-1,6-dione | 97% | researchgate.net |
| Lactone α-Spirocyclization | Nickel/Chiral Ligand | β-Keto Lactone Spirocycle | 90% | acs.org |
| Formal [4+2] Cycloaddition | Iridium/Brønsted Acid | Spiro-N,O-ketal | >95% | rsc.org |
Chemical Transformations and Functionalization of 2 Benzyl 2 Azaspiro 4.4 Nonan 6 One and Its Derivatives
Reactions of the Ketone Functionality
The ketone group at the C-6 position of the 2-Benzyl-2-azaspiro[4.4]nonan-6-one is a key site for molecular elaboration. Standard ketone chemistries can be applied to introduce new functional groups and build molecular complexity. For instance, reduction of the ketone provides access to the corresponding alcohol, 6-Hydroxy-2-benzyl-2-azaspiro[4.4]nonane. inter-chem.pl This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165).
Further functionalization can be achieved through reactions such as the Grignard reaction, which allows for the introduction of various alkyl or aryl groups at the C-6 position, leading to tertiary alcohols. ambeed.com The Henry nitroaldol reaction is another viable pathway for C-C bond formation at the carbon adjacent to the ketone. ambeed.com
A summary of potential reactions at the ketone functionality is presented below:
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | NH₂R, NaBH₃CN | Amine |
Transformations Involving the Nitrogen Atom
The nitrogen atom of the azaspirocyclic system is another critical handle for derivatization. Its nucleophilicity and ability to be further functionalized are central to the synthesis and elaboration of this scaffold.
The N-benzyl group in the title compound serves as a common protecting group for the nitrogen atom. Its introduction is a fundamental step in the synthesis of this and related compounds. A typical synthesis involves the reaction of a suitable precursor, such as a diketone, with benzylamine (B48309). guidechem.com For example, the reaction of acetone (B3395972) dicarboxylic acid with benzylamine in the presence of a buffer like disodium (B8443419) hydrogen phosphate (B84403) can lead to the formation of the spirocyclic system. guidechem.com This method provides a straightforward route to N-benzylated azaspiro compounds.
Once the N-benzyl group is in place, the nitrogen atom can, under certain conditions, undergo further reactions. While the benzyl (B1604629) group reduces its nucleophilicity compared to a secondary amine, debenzylation followed by reaction with various electrophiles is a common strategy. Alternatively, for related N-H containing azaspirocycles, direct N-alkylation or N-acylation can be performed. These reactions introduce a wide range of substituents, further diversifying the molecular architecture. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base can yield N-alkylated or N-acylated products, respectively.
Ring Modification and Rearrangement Pathways
Beyond simple functionalization, the core spirocyclic structure can undergo more profound transformations, including ring modifications and rearrangements, to access novel and complex molecular frameworks.
In derivatives of this compound that also contain a lactam functionality (an amide within a ring), selective reduction is a key transformation. For example, in a related 2-azaspiro[4.4]nonan-1-one system, the lactam can be reduced to the corresponding amine. This is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the cyclic amide to a cyclic amine, providing access to diazaspirocyclic compounds. The specific conditions of the reduction can be tuned to achieve selectivity, for instance, reducing the lactam in the presence of other functional groups like esters.
The Curtius rearrangement is a powerful tool for installing a nitrogen atom, and it has been applied to spirocyclic systems to create more complex nitrogen-containing scaffolds. nih.govnih.gov This reaction typically involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate. nih.govnih.gov The isocyanate can then be trapped with an alcohol to form a carbamate (B1207046) or hydrolyzed to yield an amine. nih.gov
In the context of azaspiro[4.4]nonane systems, a carboxylic acid precursor can undergo a Curtius rearrangement to introduce a second nitrogen atom into the ring system. uwa.edu.auuow.edu.auosti.gov For example, a spirocyclic carboxylic acid can be converted to the corresponding acyl azide, which upon rearrangement and subsequent hydrolysis, can lead to the formation of novel spirocyclic ketones with an additional nitrogen atom. uwa.edu.auuow.edu.auosti.gov This rearrangement proceeds with retention of stereochemistry, making it a valuable method in stereoselective synthesis. nih.govnih.gov This strategy has been successfully employed in the synthesis of various natural products and medicinal agents. nih.govnih.gov
Stereocontrolled Semipinacolic Rearrangements in Spirocyclization
The stereocontrolled synthesis of spirocyclic systems such as the 1,3-diazaspiro[4.4]nonane core, which is structurally related to the azaspiro[4.4]nonane framework, presents significant synthetic challenges. Achieving stereoselective construction is crucial for producing specific diastereomers of complex molecules. Methodologies often involve controlled oxidation and subsequent epimerization at the spirocenter, which can be conducted under mild acidic conditions to yield the desired stereoisomers. This level of control is fundamental in the synthesis of natural products and their analogues.
Reactions of Hydroxymethyl-Azaspiro[4.4]nonanes with Activating Agents (e.g., Methanesulfonyl Chloride, PPh3-CBr4)
The activation of a hydroxymethyl group on the azaspiro[4.4]nonane skeleton using agents like methanesulfonyl chloride (MsCl) or the Appel reaction system (PPh₃-CBr₄) is a common strategy to facilitate nucleophilic substitution. However, studies on derivatives such as (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-X-1-azaspiro[4.4]nonanes show that converting the hydroxyl group into a good leaving group invariably triggers an intramolecular alkylation.
The structure of the resulting product is highly dependent on the nature of the substituent (X) at the N-1 position of the azaspiro ring.
When the substituent X is an oxygen radical (O•) , the reaction yields a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole.
When X is a hydrogen atom (H) , the product is a perhydro-cyclopenta nih.govnih.govazeto[1,2-a]pyrrol derivative.
When X is a benzyloxy (OBn) or benzoyloxy (OBz) group , a mixture of products is formed, including octahydrocyclopenta[c]azepines and the isoxazole (B147169) derivative.
These transformations highlight how the electronic nature of the N-1 substituent dictates the pathway of the intramolecular cyclization, leading to diverse heterocyclic systems.
Table 1: Products of Intramolecular Alkylation of Activated Hydroxymethyl-Azaspiro[4.4]nonanes
| N-1 Substituent (X) | Activating Agent | Major Product(s) |
|---|---|---|
| O• (Nitroxide) | MsCl/NEt₃ or PPh₃-CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole |
| H | MsCl/NR₃ or PPh₃-CBr₄ | Perhydro-cyclopenta nih.govnih.govazeto[1,2-a]pyrrol |
| OBn (Benzyloxy) | MsCl/NEt₃ | Mixture of Octahydrocyclopenta[c]azepines and Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole |
| OBz (Benzoyloxy) | PPh₃-CBr₄ | Mixture of Octahydrocyclopenta[c]azepines and other derivatives |
Aromatization-Driven Deconstructive Strategies
A powerful strategy for modifying complex cyclic systems involves aromatization-driven deconstruction. rsc.org This approach leverages the thermodynamic driving force of forming an aromatic ring to cleave otherwise stable C-C bonds within an unstrained ring system. rsc.org The key step is the in situ generation of a pre-aromatic fused spiro heterocycle. rsc.orgresearchgate.net
In the context of spiro dihydroquinazolinones, a related spirocyclic system, dual photoredox and nickel catalysis can initiate a deconstructive cross-coupling with organic halides. rsc.orgnih.gov This process is initiated by a nitrogen-centered radical, and the subsequent C-C bond cleavage is driven by the formation of a stable aromatic quinazolinone ring. nih.gov This strategy overcomes the typical limitations associated with the cleavage of unstrained carbocycles and allows for the functionalization of the resulting fragments. researchgate.netrsc.org The method is notable for its mild conditions and broad compatibility with various functional groups. rsc.org
Intramolecular Nucleophilic Rearrangements in Spiro Lactam Formation
The synthesis of spiro lactams, particularly spiro-fused β-lactams, often relies on intramolecular cyclization reactions. researchgate.net One effective method involves the intramolecular cyclization of Ugi four-component reaction (Ugi-4CR) adducts. nih.gov For instance, precursors synthesized from components including a chloro-substituted acid can be cyclized under basic conditions. nih.gov This proceeds via a sequential intramolecular nucleophilic aromatic substitution (SNAr) and a second nucleophilic substitution (SN2) to construct the final spiro-β-lactam-pyrroloquinoline scaffold. nih.gov
Another approach involves the intramolecular addition of lactone enolates to aryl nitriles, catalyzed by nickel complexes, to create spirocycles with all-carbon quaternary centers. nih.govacs.org While this has been demonstrated for lactones, the principles of intramolecular nucleophilic attack are central. nih.govacs.org In different systems, the intramolecular nucleophilic attack of an amide onto an alkene moiety, catalyzed by iridium, has been used to form pyrrolidone derivatives. researchgate.net These examples underscore the versatility of intramolecular nucleophilic rearrangements in constructing diverse spiro lactam structures.
Functional Group Interconversions within the Azaspiro[4.4]nonane Scaffold
Functional group interconversions (FGIs) are essential for elaborating the core azaspiro[4.4]nonane structure into more complex target molecules. The reactions discussed in the preceding sections serve as prime examples of such transformations.
The activation of the 6-hydroxymethyl group with agents like MsCl, followed by intramolecular cyclization, is a clear FGI cascade. This process transforms a simple alcohol into a complex, fused polycyclic heterocyclic system, with the final structure being contingent on the electronic properties of the nitrogen substituent.
Furthermore, aromatization-driven deconstructive strategies represent a more profound form of FGI. Here, the spirocyclic framework itself is deconstructed, leading to a ring-opened, functionalized acyclic product containing a newly formed aromatic ring. researchgate.net For example, spiro dihydroquinazolinones can be converted into functionalized quinazolinones, effectively transforming the spirocyclic amine and ketone functionalities into an aromatic amide system coupled with a new substituent derived from a cross-coupling partner. rsc.org These advanced FGIs enable the conversion of the azaspiro[4.4]nonane skeleton from a saturated bicyclic amine into a range of structurally and functionally distinct chemical entities.
Mechanistic Studies of Reactions Involving Azaspiro 4.4 Nonane Systems
Elucidation of Rearrangement Mechanisms in Spirocyclic Indolenines
The rearrangement of spirocyclic indolenines, which share the spirocyclic core with 2-benzyl-2-azaspiro[4.4]nonan-6-one, has been a subject of detailed mechanistic investigation. Density Functional Theory (DFT) has been a powerful tool in elucidating the complex pathways of these transformations. For instance, studies on the rearrangement of spirocyclic indolenines to cyclopentanone-fused quinolines have revealed the intricate electronic and structural changes that govern these reactions.
One key finding is that the reaction outcomes can be highly dependent on the catalyst and reaction conditions. For example, the treatment of indole-tethered ynones with silver(I) and gold(I) catalysts can lead to either spirocyclic indolenines or carbazoles. Computational studies suggest that this divergence is not due to a 1,2-migration mechanism as previously thought, but rather a ring-opening/ring-closing isomerization process. The rate of a critical protodemetalation step appears to control the final product distribution.
Furthermore, a base-mediated variant of this rearrangement has been developed that proceeds at significantly lower temperatures than the corresponding acid-mediated reactions. This highlights the tunability of the reaction pathway through the choice of reagents. These studies, while not directly on this compound, provide a foundational understanding of the types of rearrangements and mechanistic principles that could be operative in related azaspirocyclic systems.
Investigation of Radical Pathways in Spiro Ketone Formation
Radical-mediated reactions offer a powerful and versatile strategy for the construction of complex molecular architectures, including spirocyclic ketones. The formation of the 2-azaspiro[4.4]nonane skeleton can be achieved through a domino radical bicyclization process. A study detailing the synthesis of a close precursor, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, provides significant insight into the radical pathways that could lead to the formation of this compound. acs.org
This process involves the generation and subsequent capture of an alkoxyaminyl radical. acs.org The reaction is typically initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.org The proposed mechanism for the formation of the 1-azaspiro[4.4]nonane skeleton, a related isomer, involves the following key steps:
Radical Generation: The reaction is initiated by the formation of a radical from an appropriate precursor.
5-exo-trig Cyclization: The initially formed radical undergoes a 5-exo-trig cyclization to form a five-membered ring and a new radical center.
5-exo-trig Spirocyclization: This is followed by a second 5-exo-trig cyclization, which constructs the spirocyclic core.
Radical Quenching: The final radical is quenched to afford the stable spirocyclic product.
The synthesis of trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane was achieved in a 67% yield, demonstrating the efficiency of this radical cascade. acs.org The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents.
| Radical Reaction Parameters for a 2-Benzyl-1-azaspiro[4.4]nonane Derivative | |
| Precursor | O-benzyl oxime ether with a terminal alkynyl group and an alkenyl moiety |
| Radical Initiator | 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) |
| Radical Mediator | Tributyltin hydride (Bu₃SnH) |
| Key Mechanistic Steps | Domino radical bicyclization involving alkoxyaminyl radicals |
| Product | trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane |
| Yield | 67% |
| Diastereomers | cis: 31%, trans: 36% |
This data is based on the synthesis of a closely related precursor to this compound. acs.org
Understanding Photochemical Reaction Mechanisms, e.g., Paternò-Büchi
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for the synthesis of oxetanes. While not directly reported for the synthesis of this compound, the principles of this reaction are relevant to understanding potential photochemical routes to related azaspirocyclic structures. The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which can then undergo intersystem crossing to the triplet state (T₁).
The excited carbonyl, in either its singlet or triplet state, then adds to the ground-state alkene to form a biradical intermediate. The regioselectivity and stereoselectivity of the reaction are determined by the stability of this biradical and the subsequent ring closure. For ketones, the reaction generally proceeds through the more stable triplet biradical.
Recent advances have enabled Paternò-Büchi reactions to be carried out using visible light, often employing a photocatalyst to facilitate the energy transfer to the carbonyl compound. nih.gov This approach enhances the safety and applicability of the reaction. nih.gov The general mechanism can be summarized as follows:
Photoexcitation: The ketone absorbs a photon (or receives energy from a photosensitizer), promoting it to an excited electronic state (S₁ or T₁).
Biradical Formation: The excited ketone reacts with an alkene to form a 1,4-biradical intermediate.
Intersystem Crossing (if applicable): If the reaction proceeds through the triplet state, intersystem crossing to the singlet biradical occurs.
Ring Closure: The singlet biradical collapses to form the four-membered oxetane (B1205548) ring.
The application of this methodology to substrates containing both a ketone and a tethered alkene could, in principle, lead to the formation of spirocyclic ethers. An intramolecular aza-Paternò-Büchi reaction, involving an imine instead of a ketone, has been developed for the synthesis of complex azetidines, further highlighting the potential of photochemical methods in constructing nitrogen-containing spirocycles.
Catalytic Cycle Analysis in Transition Metal-Catalyzed Processes
Transition metal catalysis provides a powerful platform for the efficient and selective synthesis of heterocyclic compounds. While a specific catalytic cycle for the synthesis of this compound is not extensively detailed in the literature, the synthesis of its isomer, 2-azaspiro[4.4]nonan-1-one, via a phosphine-catalyzed [3+2]-cycloaddition offers valuable mechanistic insights. osti.govresearchgate.netuwa.edu.au
This reaction involves the cycloaddition of a 2-methylene-γ-lactam with an allenoate, catalyzed by a phosphine (B1218219) nucleophile. The proposed catalytic cycle for this type of transformation generally involves the following key steps:
Nucleophilic Attack: The phosphine catalyst adds to the allenoate, generating a zwitterionic intermediate.
Proton Transfer: A proton transfer event occurs, leading to the formation of a phosphonium (B103445) enolate.
[3+2] Cycloaddition: This intermediate then undergoes a [3+2] cycloaddition with the 2-methylene-γ-lactam.
Ring Closure and Catalyst Regeneration: The resulting intermediate collapses to form the spirocyclic product and regenerate the phosphine catalyst.
The efficiency and selectivity of such catalytic processes are highly dependent on the nature of the catalyst, the substrates, and the reaction conditions.
| General Steps in a Phosphine-Catalyzed [3+2] Cycloaddition |
| Step 1 |
| Step 2 |
| Step 3 |
| Step 4 |
| Step 5 |
This table outlines a generalized catalytic cycle applicable to the synthesis of the 2-azaspiro[4.4]nonan-1-one scaffold.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
While specific Density Functional Theory (DFT) studies elucidating the reaction mechanisms for the formation of 2-Benzyl-2-azaspiro[4.4]nonan-6-one are not extensively documented in publicly available literature, the application of DFT to similar spirocyclic systems provides a clear indication of the methodology's utility. For instance, DFT calculations, specifically using the B3LYP method with the 6-311++G(d,p) basis set, have been successfully employed to understand the geometry and electronic structure of novel spirohydantoin derivatives that also feature a substituted benzyl (B1604629) moiety. researchgate.net In such studies, DFT is instrumental in analyzing the electronic and geometric structures to understand their reactivity and potential reaction pathways. researchgate.net
Furthermore, DFT has been applied to investigate charge transfer properties in spiro-heterocycles, which is crucial for understanding reaction intermediates and transition states. bohrium.com These studies often involve analyzing molecular orbitals and natural population analysis to determine the flow of electron density during a reaction. bohrium.com For spiro-lactams, DFT has been used to rationalize the stereoselectivity of cycloaddition reactions by calculating the optimized geometries of possible products. miguelprudencio.com This approach allows researchers to predict which isomers are more likely to form, providing a theoretical foundation for experimental observations. miguelprudencio.com
The table below summarizes DFT methods used in the study of related spiro compounds, which would be applicable to the analysis of this compound.
| Computational Method | Basis Set | Application | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry and electronic structure of spirohydantoins | researchgate.net |
| DFT (CAM-B3LYP) | 6-311++G(d,p) | Charge transfer properties of spiro-heterocycles | bohrium.com |
| DFT (B3LYP) | 6-31G(d) | Optimized geometries of spiro-lactam cycloaddition products | miguelprudencio.com |
Molecular Modeling and Conformation Analysis
For the parent spiro[4.4]nonane-1,6-dione, X-ray analysis and valence-force calculations have shown that the five-membered rings adopt a conformation that is intermediate between an envelope and a half-chair form, though it is closer to the latter. rsc.org This subtle difference in ring puckering can have significant implications for how the molecule interacts with its environment.
In studies of N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, which is structurally very similar to the title compound, X-ray crystallography has been used to determine the precise three-dimensional arrangement of the atoms. nih.gov These analyses provide detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Such data is invaluable for understanding structure-activity relationships. nih.gov The conformation of these molecules is often influenced by the bulky benzyl group, which can adopt different orientations relative to the spirocyclic core.
Computational Validation of Molecular Geometry
The experimental determination of molecular geometry, typically through single-crystal X-ray diffraction, is often complemented and validated by computational methods. For related spiro compounds, computational validation has proven to be a powerful approach.
For example, in the study of N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, the experimentally determined X-ray structures were discussed in the context of their biological activity, implying a comparison between the solid-state conformation and its likely solution-phase or receptor-bound conformation, which can be modeled computationally. nih.gov
Furthermore, DFT calculations have been shown to successfully predict absorption spectra (UV-Vis) for spirohydantoin derivatives, which demonstrates a strong correlation between the computationally predicted molecular geometry and the experimentally observed electronic transitions. researchgate.net A good match between predicted and experimental spectra provides confidence in the accuracy of the computed molecular geometry. researchgate.net This combined experimental and computational approach provides a robust validation of the molecular structure.
Applications in Complex Molecule Synthesis
Utility as Chiral Relay Intermediates
While specific research detailing the use of 2-Benzyl-2-azaspiro[4.4]nonan-6-one as a chiral relay intermediate is not extensively documented in publicly available literature, the broader class of azaspiro[4.4]nonane derivatives has shown potential in stereocontrolled synthesis. In principle, a chiral version of this compound, for instance, (5R)-2-benzyl-2-azaspiro[4.4]nonan-9-one, could be employed to transfer stereochemical information to new stereocenters created during a synthetic sequence. The rigid spirocyclic framework can effectively shield one face of the molecule, directing incoming reagents to the opposite face and thus controlling the stereochemical outcome of a reaction. This approach is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and natural products.
Construction of Natural Product Cores, e.g., Cephalotaxine
The 1-azaspiro[4.4]nonane skeleton is the central structural feature of the Cephalotaxus alkaloids, a family of natural products with significant biological activities, including anticancer properties. ontosight.ai For instance, homoharringtonine, an ester derivative of cephalotaxine, has been approved for the treatment of chronic myeloid leukemia. ontosight.ai Consequently, the synthesis of this core structure has been a major focus of synthetic organic chemistry.
Various synthetic strategies have been developed to construct the 1-azaspiro[4.4]nonane ring system, a close analog of the 2-azaspiro[4.4]nonane core. ontosight.ai One notable approach involves a domino radical bicyclization to create the spirocyclic system in a single step. ontosight.ai Research has demonstrated the synthesis of a structurally related compound, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, through such a radical cyclization. ontosight.ai While this highlights the utility of benzyl-substituted azaspiro[4.4]nonanes in accessing the core of Cephalotaxine, the direct application of this compound in a completed synthesis of Cephalotaxine is not explicitly detailed in the surveyed literature. However, its structural similarity and the presence of a versatile ketone functional group suggest its potential as a key intermediate in synthetic routes toward Cephalotaxine and its analogs.
| Synthetic Approach | Key Features | Relevance to Cephalotaxine Core |
| Domino Radical Bicyclization | Formation of two rings in a single step. ontosight.ai | Efficient construction of the 1-azaspiro[4.4]nonane skeleton. ontosight.ai |
| Stevens Rearrangement | Formation of the 1-azaspiro[4.4]nonane framework from a Weinreb amide. | Provides a concise route to the Cephalotaxine core. |
Versatility as Building Blocks for Diverse Spirocyclic Architectures
The 2-azaspiro[4.4]nonane framework is a valuable scaffold for the creation of a wide array of spirocyclic compounds. The inherent structural rigidity and three-dimensionality of these molecules make them attractive in drug discovery and materials science. The synthesis of derivatives such as (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol demonstrates the potential for functional group interconversion on the spirocyclic core.
Analytical and Spectroscopic Characterization Methodologies for Azaspiro 4.4 Nonane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex molecular framework of azaspiro[4.4]nonane derivatives. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for unambiguous structural assignment.
¹H NMR Spectroscopy is used to identify the number and environment of protons in the molecule. For "2-Benzyl-2-azaspiro[4.4]nonan-6-one," the spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the aliphatic protons of the two five-membered rings. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂) would present as a singlet or a pair of doublets around δ 3.5-4.5 ppm. The protons on the pyrrolidine (B122466) and cyclopentanone (B42830) rings would resonate in the upfield aliphatic region (δ 1.5-3.0 ppm), with their exact chemical shifts and multiplicities determined by their proximity to the nitrogen atom and the carbonyl group.
¹³C NMR Spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of the ketone is highly deshielded and appears far downfield, typically between δ 200-220 ppm. rsc.org Aromatic carbons of the benzyl group resonate in the δ 125-140 ppm range. The spiro carbon, a quaternary carbon linked to four other carbons, has a unique chemical shift. Other aliphatic carbons in the rings appear in the upfield region (δ 20-70 ppm).
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within each ring system, while HSQC correlates directly attached proton-carbon pairs. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the spirocyclic core structure and the position of the benzyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the stereochemistry and conformation of the molecule. ed.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are approximate values and can vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (Ketone) | - | ~215 |
| Aromatic C (Quaternary) | - | ~138 |
| Aromatic CH | ~7.2-7.4 (m) | ~127-129 |
| Benzylic CH₂ | ~3.6 (s) | ~55-60 |
| Spiro C | - | ~70-75 |
| Aliphatic CH₂ (next to N) | ~2.5-3.0 (m) | ~50-55 |
| Aliphatic CH₂ (next to C=O) | ~2.2-2.6 (m) | ~35-40 |
| Other Aliphatic CH₂ | ~1.7-2.1 (m) | ~20-35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For "this compound," the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone.
The position of the C=O absorption is sensitive to the ring size. Saturated five-membered ring ketones (cyclopentanones) typically exhibit a C=O stretch at a higher wavenumber (around 1745-1750 cm⁻¹) compared to six-membered rings or acyclic ketones (around 1715 cm⁻¹). pressbooks.pubuhcl.edu This is due to the increased angle strain in the smaller ring, which leads to a stronger, shorter C=O bond. pressbooks.pubyoutube.com
Other significant absorption bands include:
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-N Stretch: A medium absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region.
The presence of a strong peak around 1745 cm⁻¹ is a key diagnostic indicator for the cyclopentanone moiety within the azaspiro[4.4]nonane framework. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~1745 | Strong |
| Aromatic C-H | Stretch | 3030-3100 | Weak-Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| C-N | Stretch | 1100-1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of "this compound" (C₁₅H₁₉NO, Molecular Weight: 229.32 g/mol ). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. rsc.orgnih.gov
Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule undergoes characteristic fragmentation. Key fragmentation pathways would likely include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation at m/z 91.
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is also a probable pathway.
Ring Fragmentation: The spirocyclic system can undergo various ring-opening and cleavage patterns, providing further structural clues.
Analyzing these fragment ions helps to piece together the molecular structure and confirm the presence of both the benzyl substituent and the azaspiro[4.4]nonane core. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M+H]⁺ | 230.15 | Protonated molecular ion (ESI) |
| [M]⁺ | 229.15 | Molecular ion (EI) |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
| [M-C₇H₇]⁺ | 138 | Loss of benzyl group |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a compound in its solid state. If a suitable single crystal of "this compound" can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov
For spirocyclic compounds, X-ray analysis is particularly valuable for confirming the geometry at the spiro center and the relative conformations of the two rings. In a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, the two five-membered rings were found to adopt envelope conformations. nih.gov A similar conformation would be expected for the title compound. Furthermore, for chiral compounds, X-ray crystallography using anomalous dispersion can establish the absolute configuration of the stereocenters. chemrxiv.org The crystal structure also reveals intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. nih.gov
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Flash Chromatography, HPLC)
Chromatographic methods are indispensable for the isolation, purification, and analysis of "this compound" from reaction mixtures.
Flash Column Chromatography is a standard preparative technique used for purification. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. For compounds of intermediate polarity like the target molecule, a common eluent would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). rsc.orgacs.org The separation is monitored by Thin-Layer Chromatography (TLC) to collect the pure fractions. rsc.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of the final compound and to monitor reaction progress. ed.ac.uk Reversed-phase HPLC, using a C18 column with a mobile phase such as a gradient of water and acetonitrile (B52724) (often with an additive like trifluoroacetic acid, TFA), is commonly employed. ed.ac.ukamericanpharmaceuticalreview.com The compound's purity is determined by the area percentage of its peak in the chromatogram.
Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
The spiro carbon atom in "this compound" is a stereocenter, meaning the compound can exist as a pair of enantiomers. When a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.) of the product.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for this purpose. mdpi.combeilstein-journals.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. sigmaaldrich.comnih.gov By eluting the racemic mixture through a chiral column (e.g., CHIRALPAK® series), two distinct peaks corresponding to the two enantiomers are obtained. The enantiomeric excess is then calculated from the integrated areas of these two peaks using the formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
The choice of the specific chiral column and the mobile phase (often mixtures of hexanes and isopropanol) is critical for achieving baseline separation. mdpi.com
Future Research Directions for 2 Benzyl 2 Azaspiro 4.4 Nonan 6 One
Development of Novel and Highly Efficient Synthetic Pathways
The construction of the 2-azaspiro[4.4]nonane framework is a key challenge that continues to drive the development of creative synthetic strategies. While several methods exist for the synthesis of azaspirocycles, future research will likely focus on pathways that offer high efficiency, stereocontrol, and access to a diverse range of derivatives.
One promising avenue lies in the advancement of phosphine-catalyzed [3+2] cycloaddition reactions. For instance, the cycloaddition of 2-methylene-γ-lactams with allenoates or acetylenic compounds can generate spirocyclic systems that are precursors to the desired ketone. uwa.edu.auosti.govresearchgate.net A subsequent Curtius rearrangement of a carboxylic acid intermediate, followed by hydrolysis, can then yield the 2-azaspiro[4.4]nonan-6-one core. uwa.edu.au Future work could focus on optimizing these multi-step sequences into more streamlined, one-pot procedures and expanding the substrate scope to introduce greater molecular diversity.
Another area of intense interest is the application of domino radical bicyclization reactions. The synthesis of 1-azaspiro[4.4]nonane derivatives has been successfully achieved through the radical cyclization of appropriately functionalized oxime ethers. This approach allows for the formation of the spirocyclic core in a single step. Future investigations could adapt this methodology to the synthesis of 2-azaspiro[4.4]nonan-6-ones, potentially by designing novel radical precursors that lead to the desired regiochemistry.
Furthermore, the development of enantioselective synthetic routes is a critical goal. This could be achieved through the use of chiral catalysts, auxiliaries, or starting materials. For example, asymmetric versions of the [3+2] cycloaddition or the use of chiral organocatalysts in novel cyclization strategies could provide access to enantiopure 2-benzyl-2-azaspiro[4.4]nonan-6-one and its derivatives, which is crucial for the development of new therapeutic agents.
Table 1: Promising Synthetic Strategies for 2-Azaspiro[4.4]nonan-6-one
| Synthetic Strategy | Key Features | Potential for Improvement |
|---|---|---|
| Phosphine-Catalyzed [3+2] Cycloaddition | Convergent; builds complexity quickly. | Development of one-pot procedures; expansion of substrate scope. |
| Domino Radical Bicyclization | Forms spirocycle in a single step. | Adaptation to the 2-azaspiro[4.4]nonan-6-one core; control of stereochemistry. |
| Asymmetric Catalysis | Access to enantiopure compounds. | Design of new chiral catalysts and auxiliaries. |
Exploration of Undiscovered Reactivity Profiles
The chemical reactivity of this compound is largely centered around the ketone functionality and the pyrrolidine (B122466) nitrogen. While standard ketone and amine chemistry is expected, the unique spirocyclic framework may give rise to novel and unexplored reactivity.
Future research should systematically investigate the reactivity of the carbonyl group. This includes a detailed study of nucleophilic additions, reductions, and condensations. The stereochemical outcome of these reactions will be of particular interest, as the facial selectivity of attack on the ketone may be influenced by the adjacent spirocyclic ring. The development of diastereoselective and enantioselective transformations of the ketone would be highly valuable for creating complex stereochemical arrays.
The pyrrolidine nitrogen offers another handle for chemical modification. While the benzyl (B1604629) group provides a certain level of stability, methods for its selective removal and replacement with other substituents would significantly enhance the synthetic utility of the scaffold. This would allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.
Furthermore, the exploration of reactions that involve both the ketone and the amine functionalities could lead to novel molecular rearrangements and the formation of more complex heterocyclic systems. For example, intramolecular cyclizations or rearrangements induced by specific reagents could be investigated. The development of nickel-catalyzed cross-electrophile coupling reactions of cyclopropyl (B3062369) ketones with alkyl chlorides offers a precedent for exploring novel bond formations at positions gamma to the carbonyl group. rsc.org
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of improved synthetic routes and the prediction of its chemical behavior. Future research in this area will benefit from a synergistic approach that combines experimental studies with high-level computational modeling.
For the synthetic pathways, detailed mechanistic studies of the key bond-forming steps are needed. For example, in the phosphine-catalyzed [3+2] cycloaddition, a combination of kinetic studies, isotopic labeling experiments, and density functional theory (DFT) calculations could elucidate the nature of the intermediates and the factors that control the stereoselectivity of the reaction. Similarly, for the radical bicyclization reactions, computational studies can provide insights into the geometry of the transition states and the factors that favor the desired cyclization pathway over competing side reactions.
Computational chemistry can also be employed to predict the conformational preferences of the 2-azaspiro[4.4]nonane ring system. uni.lu Understanding the low-energy conformations of the molecule is essential for predicting its reactivity and how it will interact with biological targets. These computational models can be validated and refined through experimental techniques such as NMR spectroscopy and X-ray crystallography of the parent compound and its derivatives. researchgate.net
Integration into New Chemical Entity Synthesis for Scaffold Diversification
The 2-azaspiro[4.4]nonane scaffold holds significant promise for the discovery of new bioactive molecules. Its rigid, three-dimensional structure is an attractive feature for the design of ligands that can bind to protein targets with high affinity and selectivity. Future research will focus on using this compound as a versatile building block for the synthesis of diverse libraries of new chemical entities.
The ketone functionality at the 6-position is a key handle for diversification. It can be readily transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles. For example, reductive amination of the ketone could be used to introduce a wide range of substituents, while Wittig-type reactions could be employed to install new carbon-carbon double bonds. These transformations would allow for the systematic exploration of the chemical space around the spirocyclic core.
The integration of the 2-azaspiro[4.4]nonane scaffold into drug discovery programs is an exciting prospect. For instance, azaspirocyclic scaffolds have been incorporated into potent inhibitors of enzymes such as ENPP1. acs.org By strategically functionalizing the this compound core, it may be possible to develop novel inhibitors for a variety of other biological targets. The benzyl group on the nitrogen atom can also be modified or replaced to fine-tune the pharmacological properties of the resulting compounds.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Benzyl-2-azaspiro[4.4]nonan-6-one?
The synthesis typically involves alkylation of spirocyclic intermediates using benzyl halides or reductive amination strategies. For example, J&K Scientific reports the synthesis of analogs like 2-Benzyl-2-azaspiro[4.4]nonan-9-one via selective benzylation of the nitrogen atom in the spiro framework, achieving 95% purity . Comparative studies on similar diazaspiro compounds (e.g., 1,7-diazaspiro[4.4]nonan-6-one) highlight the importance of reaction temperature and solvent choice (e.g., THF or DMF) in optimizing yield and minimizing side products .
Q. How is the structural identity of this compound validated?
Structural confirmation relies on a combination of X-ray crystallography (to resolve spiro connectivity and stereochemistry) and multinuclear NMR (to assign proton and carbon environments). For instance, crystal structures of related spiro compounds (e.g., (5S,8S)-8-hydroxymethyl derivatives) provide reference data for bond angles and torsional strain analysis . NMR chemical shifts for the benzyl group (e.g., δ 7.2–7.4 ppm for aromatic protons) and the carbonyl group (δ ~170–175 ppm in ¹³C NMR) are critical diagnostic markers .
Q. What are the key physicochemical properties of this compound?
The compound’s logP (a measure of lipophilicity) and polar surface area (PSA) can be computationally estimated using tools like PubChem, which reports analogs with PSA ~49.3 Ų and logP ~0.5–1.2, suggesting moderate solubility in polar solvents . Experimental validation via HPLC or LC-MS is recommended to confirm purity and stability under storage conditions .
Advanced Research Questions
Q. How does the benzyl substituent influence the compound’s reactivity and binding affinity?
The benzyl group introduces steric bulk and π-π stacking potential, which can modulate interactions with biological targets (e.g., enzymes or receptors). Structural analogs lacking the benzyl group (e.g., 2,7-diazaspiro[4.4]nonan-1-one) show reduced binding affinity in sodium channel inhibition assays, highlighting the benzyl moiety’s role in target engagement . Computational docking studies (e.g., using AutoDock Vina) can further elucidate spatial requirements for binding .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 42% in one protocol vs. <30% in others) often stem from variations in base strength (e.g., n-BuLi vs. milder amines) or substrate pre-functionalization . For example, reports a 42% yield using n-BuLi in THF, while highlights iodine-mediated cyclization challenges under aqueous conditions. Systematic optimization of reaction parameters (e.g., temperature, stoichiometry) and real-time monitoring via TLC/GC-MS are critical for reproducibility .
Q. What analytical strategies address spectral overlaps in characterizing spirocyclic derivatives?
Advanced 2D NMR techniques (e.g., HSQC, NOESY) are essential to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for spirocyclic protons). For instance, NOESY correlations can differentiate axial vs. equatorial protons in the spiro ring, while X-ray crystallography provides unambiguous confirmation of regioisomerism . High-resolution mass spectrometry (HRMS) further validates molecular formula integrity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?
SAR studies on diazaspiro compounds (e.g., sodium channel blockers in ) suggest that electron-withdrawing groups on the benzyl ring enhance metabolic stability, while methylation of the spiro nitrogen reduces off-target interactions. Parallel synthesis of analogs (e.g., 6-hydroxy-2-benzyl derivatives) and screening in phenotypic assays (e.g., anti-inflammatory models in RAW264.7 cells) can identify pharmacophores with optimized efficacy .
Q. What are the challenges in scaling up spirocyclic compound synthesis?
Key challenges include low yields in ring-closing steps (e.g., due to competing polymerization) and purification difficulties caused by similar polarities of spiro intermediates. Strategies such as flow chemistry (to enhance mixing) and silica-free chromatography (e.g., centrifugal partition chromatography) have been successfully applied to related spiro lactones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
